1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole
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Overview
Description
1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of sulfur, such as thiourea, under acidic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride.
Attachment of the dichlorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic reagent to introduce the 3,4-dichlorophenyl group onto the imidazole ring.
Introduction of the isopropylthio group: The final step involves the substitution of a suitable leaving group with isopropylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The benzyl and dichlorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified imidazole derivatives
Substitution: Various substituted imidazole compounds
Scientific Research Applications
1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-benzyl-2-methyl-5-(3,4-dichlorophenyl)-1H-imidazole: Similar structure but with a methyl group instead of the isopropylthio group.
1-benzyl-5-(3,4-dichlorophenyl)-2-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of the isopropylthio group.
1-benzyl-5-(3,4-dichlorophenyl)-2-(methylthio)-1H-imidazole: Similar structure but with a methylthio group instead of the isopropylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-5-(3,4-dichlorophenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-13(2)24-19-22-11-18(15-8-9-16(20)17(21)10-15)23(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSTPNBKCBLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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